![molecular formula C5H2ClFN4 B1412775 5-Cloro-8-fluoro[1,2,4]triazolo[4,3-c]pirimidina CAS No. 1417360-98-5](/img/structure/B1412775.png)
5-Cloro-8-fluoro[1,2,4]triazolo[4,3-c]pirimidina
Descripción general
Descripción
5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1417360-98-5 . It has a molecular weight of 172.55 . The IUPAC name for this compound is 5-chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine .
Molecular Structure Analysis
The InChI code for 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is 1S/C5H2ClFN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.55 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Aplicaciones médicas: Actividades antiproliferativas
El compuesto 5-Cloro-8-fluoro[1,2,4]triazolo[4,3-c]pirimidina ha sido estudiado por su potencial en aplicaciones médicas, particularmente en el campo de la investigación del cáncer. Ha mostrado actividades antiproliferativas moderadas contra tres líneas celulares de cáncer, con valores de IC50 inferiores a 80 μM . Esto sugiere que el compuesto podría ser útil en el desarrollo de nuevas terapias contra el cáncer.
Mecanismo De Acción
Target of Action
Similar compounds in the pyrimidine and triazolopyrimidine families have been known to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (like cdks) and inhibit their activity . This inhibition could lead to changes in cell cycle progression, potentially leading to cell death in cancer cells .
Biochemical Pathways
If it does indeed target cdks, it would affect the cell cycle regulation pathway, leading to halted cell division and potential cell death .
Result of Action
Similar compounds have shown significant inhibitory activity against cancer cell lines . If 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine acts similarly, it could potentially induce cell cycle arrest and apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . The interaction between 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine and CDK2 involves binding to the active site of the enzyme, thereby preventing its normal function and leading to cell cycle arrest.
Cellular Effects
The effects of 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine induces apoptosis by disrupting the cell cycle and promoting programmed cell death . Additionally, it affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2, as mentioned earlier. This inhibition is achieved through the binding of the compound to the enzyme’s active site, blocking its activity and leading to cell cycle arrest . Furthermore, 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine may also interact with other biomolecules, such as DNA and RNA, affecting their stability and function.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its biological activity. In vitro studies have shown that 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine remains stable under refrigerated conditions, maintaining its purity and efficacy . Long-term exposure to environmental factors such as light and heat may lead to degradation, reducing its effectiveness.
Dosage Effects in Animal Models
The effects of 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either enhance or diminish its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Additionally, its distribution within the body can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine plays a significant role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can influence cellular metabolism and energy production.
Propiedades
IUPAC Name |
5-chloro-8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWNRXNBVVIZLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Methylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412699.png)
![Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1412700.png)
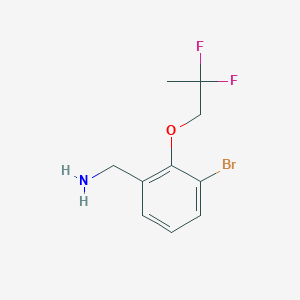
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412703.png)
![1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone](/img/structure/B1412705.png)

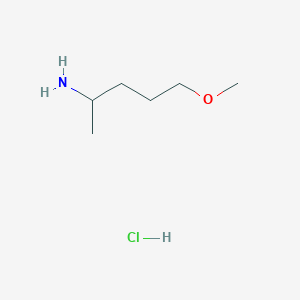
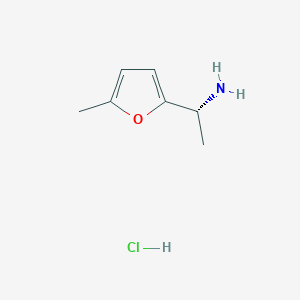
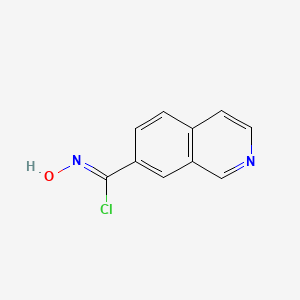
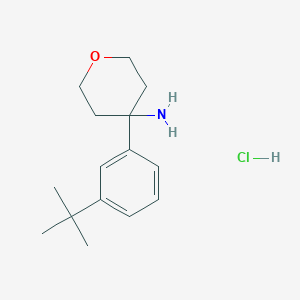

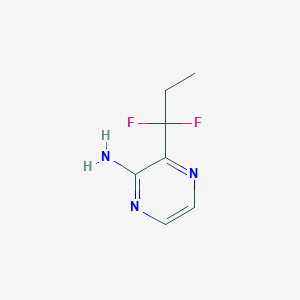
![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)